Ethyl-delta-9-tetrahydrocannabinol

Cannabinoid metabolism Structure-activity relationship Forensic toxicology

Forensic toxicology and cannabinoid pharmacology researchers face a critical challenge: the pharmacological and metabolic profiles of Δ9-THC analogs are exquisitely sensitive to C-3 alkyl side-chain length, making generic substitution between homologs scientifically invalid. Ethyl-Δ9-THC (CAS 134840-81-6) is a certified analytical reference standard that uniquely solves this problem. - Defined purity (≥95%) for accurate GC-MS/LC-MS/MS method development and quantification in biological matrices and seized drug samples. - A distinct metabolic profile-characterized by reduced C-8 hydroxylation and elevated 11-oic acid production-provides a definitive signature for exposure confirmation, differentiating it from pentyl (Δ9-THC) and propyl (THCV) homologs. - An essential SAR probe for mapping the minimum structural requirements for CB1/CB2 receptor engagement. Supplied with comprehensive certificate of analysis; available for immediate shipment to qualified research institutions worldwide.

Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
CAS No. 134840-81-6
Cat. No. B157683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-delta-9-tetrahydrocannabinol
CAS134840-81-6
Synonymsethyl-delta-9-tetrahydrocannabinol
ethyl-delta-9-THC
Molecular FormulaC18H24O2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
InChIInChI=1S/C18H24O2/c1-5-12-9-15(19)17-13-8-11(2)6-7-14(13)18(3,4)20-16(17)10-12/h8-10,13-14,19H,5-7H2,1-4H3/t13-,14-/m1/s1
InChIKeyJJBMVXFZSLTKCL-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl-Δ9-THC: Reference Standard and SAR Probe


Ethyl-Δ9-tetrahydrocannabinol (ethyl-Δ9-THC, CAS 134840-81-6) is an ethyl-chain homolog of the psychoactive phytocannabinoid Δ9-tetrahydrocannabinol (Δ9-THC) . It is categorized as a synthetic cannabinoid analog and is primarily utilized as an analytical reference standard in forensic and pharmacological research . This compound serves as a critical tool in structure-activity relationship (SAR) investigations of the endocannabinoid system, particularly for delineating the impact of alkyl side-chain length on receptor engagement, metabolic stability, and functional activity [1].

Analytical Workflow: Forensic GC-MS/LC-MS/MS quantitation of synthetic cannabinoids
Research Application: Structure-activity relationship (SAR) studies of CB1/CB2 receptor engagement
Procurement Compliance: Schedule I controlled substance – requires valid DEA registration

Ethyl-Δ9-THC: Non-Substitutability


The pharmacological and metabolic profiles of Δ9-tetrahydrocannabinol analogs are exquisitely sensitive to modifications of the C-3 alkyl side chain [1]. Generic substitution between homologs (e.g., ethyl, propyl, pentyl) is scientifically invalid due to profound differences in receptor binding affinity, intrinsic efficacy, and in vivo metabolic fate [1][2]. The ethyl homolog, in particular, occupies a distinct SAR niche, exhibiting metabolic handling that diverges from both shorter and longer chain analogs, as evidenced by altered oxidative pathways and a unique metabolic profile [2]. This specificity mandates the use of authenticated ethyl-Δ9-THC reference material for accurate analytical identification, quantification in complex biological matrices, and for rigorous SAR studies aimed at mapping the functional consequences of side-chain truncation.

Metabolic signature mismatch

Ethyl-chain homolog undergoes distinct oxidative pathways; its 11-oic acid metabolite profile differs from pentyl-Δ9-THC, risking false identification if substituted in forensic analysis.

Receptor affinity divergence

Alkyl side-chain length modifies CB1/CB2 binding affinity and efficacy; SAR conclusions are invalid if the incorrect homolog is used as a probe.

Regulatory classification specificity

Schedule I status applies specifically to ethyl-Δ9-THC; substituting a differently scheduled analog may violate chain-of-custody and compliance requirements.

Key Evidence for Ethyl-Δ9-THC Selection


Divergent Metabolism Profile

Ethyl-Δ9-THC undergoes a distinct metabolic pathway in vivo compared to its higher homologs (e.g., pentyl-Δ9-THC). Specifically, less metabolism occurs at the C-8 position, while a higher percentage of the total metabolic fraction is accounted for by the 11-oic acid metabolite [1]. This contrasts with the metabolism of the pentyl analog (Δ9-THC), which exhibits more extensive C-8 hydroxylation and a different distribution of 11-oic acid [1].

Metabolic pathway
Reported
Reduced C-8 hydroxylation; increased 11-oic acid fraction vs pentyl-Δ9-THC
Supports ethyl-Δ9-THC-specific identification in biological matrices
In vivo mouse model; GC/MS validated
Cannabinoid metabolism Structure-activity relationship Forensic toxicology

Certified Reference Purity

Ethyl-Δ9-THC is supplied as a high-purity analytical reference standard by reputable vendors, with a certified purity of ≥95% . This level of purity is essential for accurate quantitative analysis in forensic and research laboratories, ensuring that calibration curves and identification protocols are not confounded by unknown impurities that may be present in lower-grade or synthetic preparations of other THC analogs .

Certified purity
Specification review
≥95% (supplier CoA)
Meets baseline requirement for quantitative analytical reference standard
Batch-specific CoA should be reviewed
Analytical chemistry Forensic science Quality control

Schedule I Regulatory Classification

Ethyl-Δ9-THC is explicitly regulated as a Schedule I controlled substance in the United States, a classification it shares with Δ9-THC but not with all THC analogs (e.g., certain hemp-derived cannabinoids may have different legal statuses) [1]. This designation mandates strict adherence to DEA licensing, record-keeping, and security requirements for procurement, storage, and use .

Regulatory status
Class-level
Schedule I (U.S. CSA)
Procurement requires DEA registration and compliance infrastructure
Confirm state and institutional requirements
Regulatory compliance Forensic science Procurement

Ethyl-Δ9-THC Applications


Forensic Toxicology and Drug Identification

As a certified analytical reference standard with a defined purity (≥95%), ethyl-Δ9-THC is essential for developing and validating GC-MS or LC-MS/MS methods for the identification and quantification of this specific homolog in seized drug materials or biological specimens [1]. Its distinct metabolic profile (e.g., reduced C-8 hydroxylation, elevated 11-oic acid) [2] provides a unique signature for confirming exposure, differentiating it from other THC analogs.

Cannabinoid Receptor SAR Studies

Ethyl-Δ9-THC serves as a critical negative control or probe in SAR studies investigating the role of the C-3 alkyl side chain in cannabinoid receptor pharmacology. By comparing its metabolic fate [2] and, where data exists, its receptor binding affinity to that of the propyl (THCV), pentyl (Δ9-THC), and heptyl (THCP) homologs, researchers can map the minimum structural requirements for CB1/CB2 receptor activation and efficacy [1].

In Vivo Metabolism and Pharmacokinetic Studies

The unique metabolic handling of ethyl-Δ9-THC, characterized by a shift away from C-8 hydroxylation toward increased 11-oic acid production in murine models [2], makes it a valuable tool for studying structure-dependent metabolism by cytochrome P450 enzymes. This can inform the design of cannabinoid therapeutics with altered metabolic stability or reduced psychoactive potential.

Application
Selection Property
Validation Focus
Forensic Toxicology and Drug Identification
Certified reference standard with documented identity and purity
GC-MS or LC-MS/MS method validation; analyte identification in seized materials or biological specimens
Cannabinoid Receptor SAR Studies
Defined ethyl side-chain for probing alkyl chain length effects
Comparative CB1/CB2 receptor binding and functional activity assays vs homologs
In Vivo Metabolism and Pharmacokinetic Studies
Unique oxidative metabolic pathway (shift to 11-oic acid production)
CYP450-mediated metabolism; metabolite profiling in model systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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